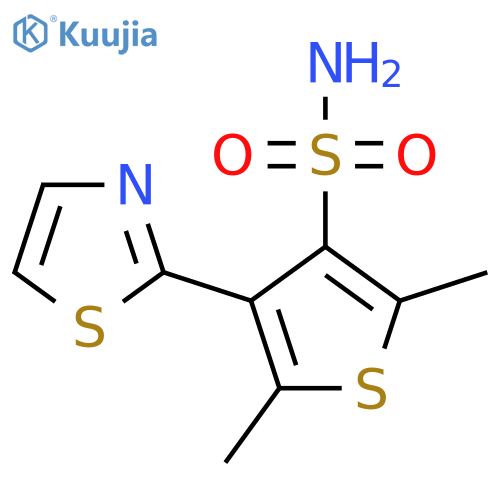

Cas no 2138406-28-5 (2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide)

2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide 化学的及び物理的性質

名前と識別子

-

- EN300-743457

- 2138406-28-5

- 2,5-dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide

- 2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide

-

- インチ: 1S/C9H10N2O2S3/c1-5-7(9-11-3-4-14-9)8(6(2)15-5)16(10,12)13/h3-4H,1-2H3,(H2,10,12,13)

- InChIKey: CBGSRIWVESBVHX-UHFFFAOYSA-N

- ほほえんだ: S(C1=C(C)SC(C)=C1C1=NC=CS1)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 273.99044109g/mol

- どういたいしつりょう: 273.99044109g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 354

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 138Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-743457-2.5g |

2,5-dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide |

2138406-28-5 | 95% | 2.5g |

$2492.0 | 2024-05-24 | |

| Enamine | EN300-743457-0.5g |

2,5-dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide |

2138406-28-5 | 95% | 0.5g |

$1221.0 | 2024-05-24 | |

| Enamine | EN300-743457-5.0g |

2,5-dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide |

2138406-28-5 | 95% | 5.0g |

$3687.0 | 2024-05-24 | |

| Enamine | EN300-743457-0.25g |

2,5-dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide |

2138406-28-5 | 95% | 0.25g |

$1170.0 | 2024-05-24 | |

| Enamine | EN300-743457-1.0g |

2,5-dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide |

2138406-28-5 | 95% | 1.0g |

$1272.0 | 2024-05-24 | |

| Enamine | EN300-743457-0.05g |

2,5-dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide |

2138406-28-5 | 95% | 0.05g |

$1068.0 | 2024-05-24 | |

| Enamine | EN300-743457-0.1g |

2,5-dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide |

2138406-28-5 | 95% | 0.1g |

$1119.0 | 2024-05-24 | |

| Enamine | EN300-743457-10.0g |

2,5-dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide |

2138406-28-5 | 95% | 10.0g |

$5467.0 | 2024-05-24 |

2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide 関連文献

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

Related Articles

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamideに関する追加情報

Introduction to 2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide (CAS No. 2138406-28-5)

2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide, identified by the CAS number 2138406-28-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic sulfonamides, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates both thiophene and thiazole moieties, elements that are frequently exploited in the design of bioactive molecules due to their ability to interact with biological targets in complex ways.

The thiophene ring in 2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide contributes to its unique electronic properties and reactivity, making it a valuable scaffold for drug discovery. Thiophenes are known for their stability and ability to participate in various chemical reactions, including cyclization and functionalization processes. The presence of the dimethyl substituents at the 2 and 5 positions further enhances the compound's lipophilicity and influences its solubility characteristics, which are critical factors in drug formulation and delivery.

The sulfonamide functional group at the 3-position is another key feature of this compound. Sulfonamides are well-documented for their antimicrobial, anti-inflammatory, and anticancer properties. The sulfonamide moiety acts as a hinge region that can modulate interactions with biological targets, such as enzymes and receptors. In 2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide, the sulfonamide group is strategically positioned to interact with specific binding pockets on target proteins, potentially leading to therapeutic effects.

The 1,3-thiazole ring fused to the thiophene moiety adds another layer of complexity to the compound's structure. Thiazoles are heterocyclic compounds that are prevalent in natural products and bioactive molecules. They are known for their ability to inhibit various enzymatic pathways and have been implicated in a wide range of biological processes. The integration of the 1,3-thiazol-2-yl group into the molecular structure of 2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide may enhance its binding affinity and selectivity towards certain biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential interactions of 2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide with various biological targets. These studies suggest that the compound may exhibit inhibitory activity against enzymes involved in cancer progression and inflammation. Additionally, its structural features make it a promising candidate for further derivatization and optimization to improve its pharmacokinetic properties.

In the realm of drug discovery, the synthesis of novel heterocyclic sulfonamides like 2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide is an ongoing effort aimed at identifying more effective therapeutic agents. The compound's unique structural features provide a rich foundation for medicinal chemists to explore new chemical spaces and develop innovative treatment strategies. Researchers are particularly interested in its potential applications in oncology and immunology due to its ability to modulate key signaling pathways associated with these diseases.

The development of new sulfonamide derivatives has been significantly aided by advances in synthetic methodologies. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have made it possible to construct complex heterocyclic frameworks efficiently. These methods have been instrumental in synthesizing analogs of 2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide, allowing researchers to fine-tune its properties for specific applications.

The pharmacological evaluation of 2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide has revealed several promising characteristics. Preclinical studies indicate that it may possess potent inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses. Furthermore, its interaction with nuclear factor kappa B (NFκB), a transcription factor critical in regulating immune responses, has been observed in vitro.

The potential therapeutic applications of this compound extend beyond anti-inflammatory and anticancer indications. Emerging research suggests that it may also have neuroprotective properties by modulating neurotransmitter systems involved in cognitive function. This broad spectrum of activity makes 2,5-Dimethyl-4-(1,3-thiazol-2-yli thienyl)-sulfonamide CAS 2138406285 an attractive candidate for further investigation across multiple therapeutic areas.

As interest in natural product-inspired drug design grows, compounds like 2,5-Dimethyl -4-(1 , 3 - thi az ol - 2 - yl ) thi oph ene - 3 - sul fon am ide CAS NO2138406285 continue to gain prominence. The integration of bioactive scaffolds derived from natural products into synthetic molecules has led to the discovery of several lead compounds with significant therapeutic potential. The structural motifs present in this compound reflect a harmonious blend of functional groups that are known to interact favorably with biological targets.

The future direction of research on CAS NO2138406285 25 dim eth yl 45 (13 thi az ol 22 yl ) thi oph ene 33 sul fon am ide lies in exploring its mechanism of action and developing novel derivatives with enhanced efficacy and reduced side effects. Collaborative efforts between synthetic chemists and biologists will be crucial in unraveling its full therapeutic potential.

2138406-28-5 (2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide) 関連製品

- 878732-26-4(8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 86364-79-6(UNDECANE, 11-BROMO-1,1,1-TRIFLUORO-)

- 54669-97-5(Benzoic acid, 5-amino-3-chloro-2-hydroxy-)

- 885949-75-7(1-{2-Hydroxy-4-(4-methylbenzyl)oxyphenyl}-1-ethanone)

- 2137510-72-4(3-(Cyclohexylamino)piperidin-4-ol)

- 946254-40-6(N-(4-carbamoylphenyl)-2-oxo-1-{3-(trifluoromethyl)phenylmethyl}-1,2-dihydropyridine-3-carboxamide)

- 1644081-39-9(ethyl (4S)-4-amino-5,5,5-trifluoropentanoate)

- 2287331-08-0(2-{(benzyloxy)carbonylamino}-4,5-dimethylthiophene-3-carboxylic acid)

- 2703770-12-9(3-4-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione)